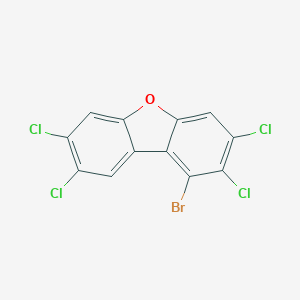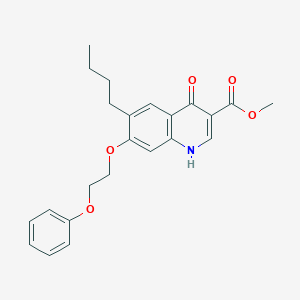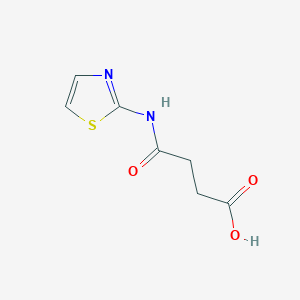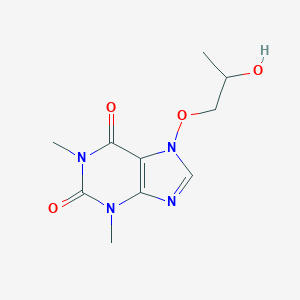
2,3,3,5-Tetramethylpyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3,5-Tetramethylpyrrole (TMP) is a heterocyclic organic compound that has received significant attention due to its unique properties and potential applications in various fields. TMP is a colorless liquid that is soluble in water and has a characteristic odor. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. In
作用機序
The mechanism of action of 2,3,3,5-Tetramethylpyrrole is not fully understood, but it is believed to act as a radical scavenger and an antioxidant. This compound has been shown to inhibit lipid peroxidation and protect against oxidative stress in various cell types. Additionally, this compound has been shown to modulate the expression of various genes involved in inflammation and cell signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a transcription factor involved in inflammation. Additionally, this compound has been shown to protect against oxidative stress and reduce the production of reactive oxygen species (ROS) in various cell types. In animal studies, this compound has been shown to have neuroprotective effects and improve cognitive function in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
2,3,3,5-Tetramethylpyrrole has several advantages for lab experiments, including its high yield and purity, its solubility in water, and its stability under various conditions. Additionally, this compound is relatively easy to synthesize and can be obtained from commercial sources. However, this compound also has some limitations, including its potential toxicity and its limited solubility in organic solvents. Additionally, this compound can undergo oxidation and degradation under certain conditions, which can affect its stability and purity.
将来の方向性
2,3,3,5-Tetramethylpyrrole has several potential future directions for research, including its application in drug discovery, materials science, and catalysis. In drug discovery, this compound has been shown to have potential therapeutic effects in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, this compound has been shown to enhance the efficacy of various drugs, including antibiotics and anticancer drugs. In materials science, this compound can be used as a monomer for the synthesis of various polymers, including conductive polymers, biodegradable polymers, and high-performance polymers. In catalysis, this compound can be used as a ligand for transition metal catalysts, which can be used in various reactions, including cross-coupling reactions, hydrogenation, and oxidation.
Conclusion
In conclusion, this compound is a heterocyclic organic compound that has received significant attention due to its unique properties and potential applications in various fields. This compound can be synthesized through several methods and has been extensively studied for its potential applications in organic synthesis, catalysis, and materials science. The mechanism of action of this compound is not fully understood, but it is believed to act as a radical scavenger and an antioxidant. This compound has several advantages for lab experiments, including its high yield and purity, its solubility in water, and its stability under various conditions. Additionally, this compound has several potential future directions for research, including its application in drug discovery, materials science, and catalysis.
合成法
2,3,3,5-Tetramethylpyrrole can be synthesized through several methods, including the reaction of 2,3-pentanedione with ammonia in the presence of a catalyst, the reaction of 2,3-butanedione with ammonia and a reducing agent, and the reaction of 2,3-dimethyl-2-butene with ammonia and hydrogen peroxide. The most commonly used method is the reaction of 2,3-pentanedione with ammonia in the presence of a catalyst, which yields this compound with a high yield and purity.
科学的研究の応用
2,3,3,5-Tetramethylpyrrole has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and materials science. In organic synthesis, this compound is used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. In catalysis, this compound is used as a ligand for transition metal catalysts, which can be used in various reactions, including cross-coupling reactions, hydrogenation, and oxidation. In materials science, this compound is used as a monomer for the synthesis of various polymers, including conductive polymers, biodegradable polymers, and high-performance polymers.
特性
| 110466-33-6 | |
分子式 |
C8H13N |
分子量 |
123.2 g/mol |
IUPAC名 |
2,3,3,5-tetramethylpyrrole |
InChI |
InChI=1S/C8H13N/c1-6-5-8(3,4)7(2)9-6/h5H,1-4H3 |
InChIキー |
GIGZRTVRLYCOAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(C(=N1)C)(C)C |
正規SMILES |
CC1=CC(C(=N1)C)(C)C |
同義語 |
3H-Pyrrole,2,3,3,5-tetramethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(2-Pyrrolidin-1-ylethoxy)ethyl]pyrrolidine](/img/structure/B11492.png)
![N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine](/img/structure/B11493.png)



![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B11500.png)




![Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate](/img/structure/B11510.png)


